4-(4-Chlorophenoxy)butan-1-amine hydrochloride
CAS No.: 1052076-92-2
Cat. No.: VC7102444
Molecular Formula: C10H15Cl2NO
Molecular Weight: 236.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052076-92-2 |
|---|---|
| Molecular Formula | C10H15Cl2NO |
| Molecular Weight | 236.14 |
| IUPAC Name | 4-(4-chlorophenoxy)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H |
| Standard InChI Key | OJDFCZRYNHCCMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCCCN)Cl.Cl |
Introduction
4-(4-Chlorophenoxy)butan-1-amine hydrochloride is an organic compound classified as a substituted amine. Its molecular formula is CHClNO, and it is primarily utilized in scientific research due to its unique chemical properties. The compound is significant in various fields, including organic synthesis, biology, and pharmaceuticals, where it serves as a reagent and a building block for more complex molecules.
Synthesis of 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride
The synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride typically involves a multi-step process. In an industrial context, these steps are scaled up using large chemical reactors, optimizing reaction conditions for yield and purity. Advanced purification techniques such as recrystallization are employed to isolate the final product.
Applications and Mechanism of Action
4-(4-Chlorophenoxy)butan-1-amine hydrochloride finds applications across several scientific domains. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Depending on its application, it may act as an inhibitor or activator by binding to active sites or allosteric sites on proteins, thereby modulating their activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume